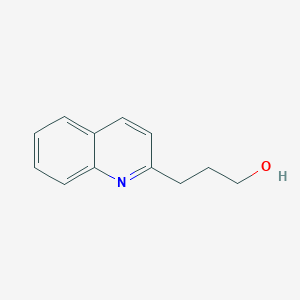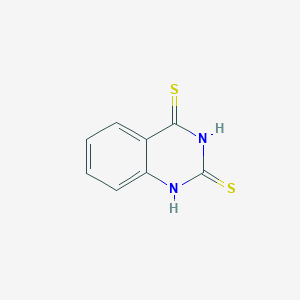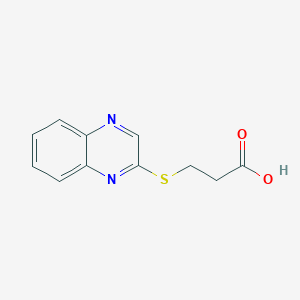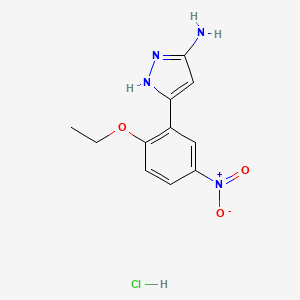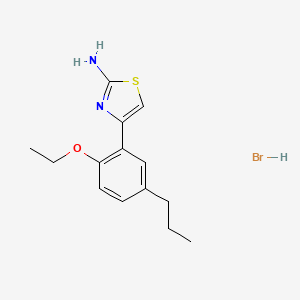
4-(2-Ethoxy-5-propylphenyl)-1,3-thiazol-2-ylamine hydrobromide
Descripción general
Descripción
4-(2-Ethoxy-5-propylphenyl)-1,3-thiazol-2-ylamine hydrobromide is a chemical compound with a molecular weight of 343.28 g/mol . This compound is known for its unique structure, which includes a thiazole ring and an ethoxy-propylphenyl group. It is used in various scientific research applications due to its versatile chemical properties.
Métodos De Preparación
The synthesis of 4-(2-Ethoxy-5-propylphenyl)-1,3-thiazol-2-ylamine hydrobromide involves multiple steps. One common synthetic route includes the reaction of 2-ethoxy-5-propylphenylamine with thioamide under specific conditions to form the thiazole ring . The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis.
Análisis De Reacciones Químicas
4-(2-Ethoxy-5-propylphenyl)-1,3-thiazol-2-ylamine hydrobromide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-(2-Ethoxy-5-propylphenyl)-1,3-thiazol-2-ylamine hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(2-Ethoxy-5-propylphenyl)-1,3-thiazol-2-ylamine hydrobromide involves its interaction with specific molecular targets. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
4-(2-Ethoxy-5-propylphenyl)-1,3-thiazol-2-ylamine hydrobromide can be compared with other similar compounds, such as:
4-(2-Ethoxy-5-propylphenyl)-1H-pyrazol-5-ylamine: This compound has a pyrazole ring instead of a thiazole ring, which may result in different chemical and biological properties.
2-(3-bromo-2-ethoxy-5-propylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound contains a dioxaborolane ring and a bromine atom, which can lead to different reactivity and applications.
Propiedades
IUPAC Name |
4-(2-ethoxy-5-propylphenyl)-1,3-thiazol-2-amine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS.BrH/c1-3-5-10-6-7-13(17-4-2)11(8-10)12-9-18-14(15)16-12;/h6-9H,3-5H2,1-2H3,(H2,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAMJDJPKPBIKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)OCC)C2=CSC(=N2)N.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Oxaspiro[4.6]undecane-1,3-dione](/img/structure/B3021098.png)



![3-[4-(5-Propylpyridin-2-yl)phenyl]prop-2-enoic acid](/img/structure/B3021106.png)


